molecular formula C16H16ClN3O5S2 B2402133 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide CAS No. 1099769-80-8

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide

Cat. No.: B2402133
CAS No.: 1099769-80-8
M. Wt: 429.89
InChI Key: HBYCPTVLDSIJPK-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O5S2 and its molecular weight is 429.89. The purity is usually 95%.
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Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₄ClN₃O₅S
  • Molecular Weight: 415.9 g/mol

The presence of a chlorothiophene moiety and a nitrophenyl group suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antibacterial Action: Moderate to strong activity against various bacterial strains.
  • Enzyme Inhibition: Potential as an inhibitor of acetylcholinesterase (AChE) and urease.
  • Anticancer Properties: Promising results in cancer cell line studies.

Antibacterial Activity

A study evaluated the antibacterial properties of related compounds, demonstrating that they exhibited moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE): Inhibitory activity was observed, which is significant for treating neurodegenerative disorders.
  • Urease: The compound showed strong inhibitory effects, suggesting potential applications in treating urease-related conditions.

The IC50 values for some derivatives were reported as follows:

CompoundIC50 (µM)
Derivative 12.14 ± 0.003
Derivative 20.63 ± 0.001

These values indicate potent enzyme inhibition, which is critical for therapeutic applications .

The mechanism of action for this compound likely involves:

  • Interaction with Enzymes and Receptors: The compound may bind to specific sites on enzymes or receptors, altering their activity.
  • Modulation of Biological Pathways: By inhibiting enzymes like AChE and urease, the compound can influence neurotransmitter levels and metabolic pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Case Study on Antibacterial Activity:
    • A series of piperidine derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in the chemical structure significantly influenced antibacterial efficacy .
  • Enzyme Inhibition Study:
    • Research demonstrated that certain derivatives exhibited strong AChE inhibition, highlighting their potential in treating Alzheimer's disease .
  • In Silico Studies:
    • Molecular docking studies provided insights into how these compounds interact with target proteins at the molecular level, supporting their potential therapeutic applications .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-nitrophenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S2/c17-14-8-9-15(26-14)27(24,25)19-10-2-1-3-13(19)16(21)18-11-4-6-12(7-5-11)20(22)23/h4-9,13H,1-3,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYCPTVLDSIJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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